Lipoamido-PEG4-acid

Description

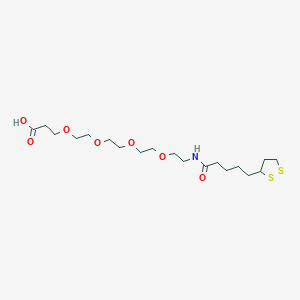

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFPDZROPSGMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical properties of Lipoamido-PEG4-acid?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Lipoamido-PEG4-acid, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and surface modification applications. This document compiles available data on its chemical and physical characteristics, outlines relevant experimental protocols, and illustrates key reaction and application workflows.

Core Physical and Chemical Properties

This compound is a versatile molecule featuring a lipoic acid moiety for stable anchoring to metal surfaces (such as gold and silver) and a terminal carboxylic acid for covalent conjugation to amine-containing molecules.[1][2] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 453.6 g/mol | [3][4][5] |

| Chemical Formula | C₁₉H₃₅NO₇S₂ | [3][4][5] |

| CAS Number | 1314378-10-3 | [3][4][5] |

| Purity | Typically ≥95% | [3][4] |

| Storage Conditions | -20°C, desiccated | [3][5][6][7] |

| Appearance | Solid | [7] |

| pKa (Carboxylic Acid) | Not empirically determined; estimated to be ~4.5-5.0 in aqueous solution | Estimated |

| Solvent | Solubility | Source(s) |

| Methylene Chloride | Soluble | [6][8] |

| Dimethylacetamide (DMAC) | Soluble | [6][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6][8] |

| Acetonitrile | Limited solubility | [6][8] |

| Water | The hydrophilic PEG linker increases water solubility.[3][4][5] Short-chain PEGs are generally highly soluble in water.[9][10] | General observation |

Experimental Protocols

This section details methodologies for key experiments related to the characterization and application of this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol is adapted for the determination of the pKa of the terminal carboxylic acid of this compound.[2][11]

Materials:

-

This compound

-

Deionized water (carbonate-free)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 mM).

-

Acidify the solution to approximately pH 2 with 0.1 M HCl.

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) at a time.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve.

Bioconjugation to an Amine-Containing Molecule via EDC/NHS Chemistry

This protocol outlines the covalent coupling of this compound to a primary amine-containing molecule, such as a protein or a peptide.[12]

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Reaction Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

-

Dissolve this compound in the Activation Buffer.

-

Add a molar excess of EDC and NHS to the this compound solution to activate the carboxylic acid.

-

Incubate for 15-30 minutes at room temperature.

-

Dissolve the amine-containing molecule in the Reaction Buffer.

-

Add the activated this compound to the amine-containing molecule solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Add the quenching solution to stop the reaction.

-

Purify the conjugate to remove unreacted reagents and byproducts.

Mandatory Visualizations

The following diagrams illustrate key workflows and reactions involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. This compound, CAS 1314378-10-3 | AxisPharm [axispharm.com]

- 5. This compound, 1314378-10-3 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. polysciences.com [polysciences.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

Lipoamido-PEG4-acid chemical structure and molecular weight

Lipoamido-PEG4-acid: A Technical Guide for Researchers

This compound is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and surface modification, particularly in the fields of drug delivery, biosensors, and nanotechnology. This guide provides an in-depth overview of its chemical properties, structure, and common applications, tailored for researchers and drug development professionals.

The molecule incorporates three key components:

-

A Lipoic Acid Moiety : This group contains a disulfide bond within a five-membered ring structure. It exhibits a strong and stable bidentate binding affinity for metal surfaces such as gold and silver.[1][2]

-

A Hydrophilic PEG4 Spacer : A polyethylene (B3416737) glycol (PEG) linker consisting of four repeating ethylene (B1197577) glycol units. This spacer increases the hydrodynamic volume and enhances the water solubility of the molecule and its conjugates.[1][3] For circulating nanoparticles, this can reduce opsonization, leading to longer in vivo circulation times.[1]

-

A Terminal Carboxylic Acid : This functional group allows for the covalent conjugation to primary amine groups present on biomolecules like proteins, peptides, or antibodies, forming a stable amide bond.[3][4]

Chemical Structure and Properties

The chemical identity and physical properties of this compound are summarized below. This data is essential for designing and executing experimental protocols.

Chemical Structure:

The structure consists of a lipoamide (B1675559) headgroup, which provides strong anchoring to metal surfaces, connected via a 4-unit PEG spacer to a terminal carboxylic acid for biomolecule conjugation.

| Property | Data | Reference(s) |

| Molecular Weight | 453.6 g/mol | [3] |

| Chemical Formula | C₁₉H₃₅NO₇S₂ | [1][3] |

| CAS Number | 1314378-10-3 | [3] |

| Purity | Typically ≥95% | [3] |

| Spacer Arm Length | 24 atoms (27.5 Å) | [1] |

| Appearance | Solid | [5] |

| Storage Conditions | -20°C, protect from moisture | [1][3] |

| Solubility | Methylene chloride, DMSO, DMAC | [1] |

Experimental Protocol: Immobilization of a Protein onto a Gold Surface

This protocol details a common application of this compound: the functionalization of a gold surface (e.g., a gold nanoparticle or sensor chip) with a protein.

Objective: To create a self-assembled monolayer (SAM) on a gold surface using this compound and then covalently attach a protein via its primary amine groups.

Materials:

-

This compound

-

Gold substrate (nanoparticles, sensor chip, etc.)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Protein of interest (with accessible primary amines)

-

Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-5.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine)

-

Dry, water-miscible organic solvent (e.g., DMSO or DMAC)

Methodology:

-

Step 1: Preparation of this compound Solution

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution (e.g., 10 mg/mL) by dissolving the this compound in a dry organic solvent like DMSO.

-

-

Step 2: Formation of Self-Assembled Monolayer (SAM)

-

Immerse the clean gold substrate in a dilute solution of this compound (concentration may vary depending on the substrate) in an appropriate solvent (e.g., ethanol (B145695) or isopropanol).

-

Incubate for several hours (e.g., 12-24 hours) at room temperature to allow for the formation of a stable SAM. The lipoamide groups will form dative bonds with the gold surface.[1][2]

-

Rinse the substrate thoroughly with the solvent to remove any non-adsorbed linker.

-

-

Step 3: Activation of the Carboxylic Acid

-

Prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in the Activation Buffer.

-

Immerse the this compound functionalized gold substrate in the EDC/NHS solution.

-

Incubate for 15-30 minutes at room temperature. This reaction converts the terminal carboxylic acid groups into a more reactive NHS ester, which is susceptible to aminolysis but more stable than the EDC-activated intermediate alone.

-

-

Step 4: Protein Conjugation

-

Immediately after activation, wash the substrate with ice-cold Conjugation Buffer (PBS).

-

Dissolve the protein of interest in the Conjugation Buffer at a suitable concentration.

-

Immerse the activated substrate in the protein solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amines on the protein will react with the NHS esters to form stable amide bonds.

-

-

Step 5: Quenching and Blocking

-

Remove the substrate from the protein solution.

-

Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any unreacted NHS esters, preventing non-specific binding in subsequent steps.

-

Wash the substrate thoroughly with Conjugation Buffer to remove non-covalently bound protein. The functionalized surface is now ready for use.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protein immobilization protocol described above.

Caption: Workflow for protein immobilization on a gold surface.

References

Technical Guide: Synthesis and Purification of Lipoamido-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lipoamido-PEG4-acid, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and nanotechnology. This document details a robust synthetic pathway, purification protocols, and relevant characterization data.

Introduction

This compound is a versatile crosslinker featuring a lipoic acid moiety and a terminal carboxylic acid, connected by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. The lipoic acid's disulfide bond provides a strong anchor to metal surfaces like gold and silver, making it invaluable for the functionalization of nanoparticles and sensors. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules through the formation of a stable amide bond. The PEG4 linker enhances water solubility and reduces steric hindrance.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Amide Coupling: Reaction of a protected amino-PEG4-acid derivative with an activated form of lipoic acid. A common strategy involves using Amino-PEG4-t-butyl ester, where the carboxylic acid is protected as a t-butyl ester.

-

Deprotection: Removal of the t-butyl protecting group under acidic conditions to yield the final this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| α-Lipoic acid-NHS ester | ≥95% | BroadPharm |

| Amino-PEG4-t-butyl ester | ≥95% | Sigma-Aldrich, BroadPharm |

| Dichloromethane (B109758) (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |

| Diethyl ether, anhydrous | ≥99.7% | Fisher Scientific |

| C18 Reverse-phase silica (B1680970) gel | 40-63 µm | Waters, Agilent |

| Acetonitrile (ACN), HPLC grade | ≥99.9% | Fisher Scientific |

| Deionized water | 18.2 MΩ·cm | Millipore |

Experimental Protocols

Step 1: Synthesis of Lipoamido-PEG4-t-butyl ester

This protocol describes the coupling of α-Lipoic acid-NHS ester with Amino-PEG4-t-butyl ester.

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG4-t-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve α-Lipoic acid-NHS ester (1.1 eq) in anhydrous DCM.[1]

-

Add the α-Lipoic acid-NHS ester solution dropwise to the Amino-PEG4-t-butyl ester solution.

-

Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Lipoamido-PEG4-t-butyl ester. The crude product can be used in the next step without further purification or can be purified by flash column chromatography on silica gel.

Step 2: Deprotection of Lipoamido-PEG4-t-butyl ester

This protocol describes the removal of the t-butyl protecting group to yield this compound.

-

Dissolve the crude Lipoamido-PEG4-t-butyl ester from the previous step in a solution of 50% Trifluoroacetic acid (TFA) in DCM.[2]

-

Stir the reaction mixture at room temperature for 1-3 hours. The deprotection is typically rapid.[2][3] Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure.

-

Co-evaporate the residue with toluene (B28343) or DCM several times to remove residual TFA.

-

The resulting crude this compound is then ready for purification.

Purification of this compound

Due to the polar nature of the product, reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective method for purification.[4]

Purification Protocol

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30-60 minutes), followed by a hold at 95% B and re-equilibration at 5% B.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 214 nm for the amide bond and 330 nm for the lipoic acid moiety).

-

Dissolve the crude product in a minimal amount of the initial mobile phase composition.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Collect fractions corresponding to the product peak.

-

Combine the pure fractions and remove the solvents by lyophilization to obtain the final this compound as a solid or viscous oil.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white solid or viscous oil | Visual Inspection |

| Molecular Weight | 453.6 g/mol | Mass Spectrometry (MS) |

| Purity | ≥95% | HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |

| Solubility | Soluble in water, DMF, DMSO, DCM | Visual Inspection |

| Storage | -20°C, desiccated | - |

Note: The following data for reaction yields are representative for similar bioconjugation reactions and may vary.

| Reaction Step | Estimated Yield |

| Amide Coupling | 70-90% |

| Deprotection | >90% |

| Overall Yield | 60-80% |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

References

- 1. alpha-lipoic acid-NHS, 40846-94-4 | BroadPharm [broadpharm.com]

- 2. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 3. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. ualberta.ca [ualberta.ca]

Lipoamido-PEG4-acid: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Lipoamido-PEG4-acid in various solvent systems. Due to the absence of publicly available quantitative solubility data for this specific molecule, this guide infers its likely solubility based on the known characteristics of its constituent parts: lipoic acid and polyethylene (B3416737) glycol (PEG). Furthermore, it outlines detailed experimental protocols for determining the precise solubility of this and similar compounds.

Overview of this compound

This compound is a bifunctional molecule that incorporates a lipoic acid moiety, a short polyethylene glycol (PEG) linker (containing four ethylene (B1197577) glycol units), and a terminal carboxylic acid. The lipoic acid component provides a dithiolane ring, which is notable for its ability to interact with metal surfaces and its role as an antioxidant. The PEG linker is hydrophilic and is primarily included to enhance the aqueous solubility of the molecule.[1][2][3] The terminal carboxylic acid allows for conjugation to other molecules, such as proteins, peptides, or small molecule drugs, through the formation of an amide bond.

Predicted and Known Solubility Profile

The presence of the hydrophilic PEG4 chain is expected to significantly increase the aqueous solubility of the compound compared to unmodified lipoic acid.[1][2][3] Conversely, the lipoic acid component, being a fatty acid derivative, contributes to its solubility in organic solvents.

The following table summarizes the known solubility of related compounds, which informs the predicted solubility of this compound.

| Compound/Component | Solvent System | Solubility | Source |

| DL-α-Lipoic Acid | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL | [4][5] |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.25 mg/mL in 1:8 Ethanol:PBS) | [4][5] | |

| Lipoamido-dPEG®4-acid | Methylene (B1212753) Chloride, DMAC, DMSO | Soluble | [6] |

| Acetonitrile | Limited Solubility | [6] | |

| Lipoamido-dPEG®4-TFP ester | Water / Aqueous Buffer | Limited Solubility | [7] |

| Methylene Chloride, DMSO, DMAC, DMF, Acetonitrile | Soluble | [7] | |

| Short-Chain PEG Acids | Water | High Water Solubility | [8] |

Based on this data, this compound is predicted to be:

-

Highly soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dimethylacetamide (DMAC).

-

Soluble in chlorinated solvents like methylene chloride.

-

Moderately soluble to soluble in aqueous buffers. The PEG4 chain enhances water solubility, but the lipoic acid and the overall molecular structure may prevent it from being freely soluble at very high concentrations. The solubility in aqueous solutions is likely to be pH-dependent due to the terminal carboxylic acid.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective:

To determine the equilibrium solubility of this compound in a selection of aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol, Acetonitrile)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

-

From this stock, prepare a series of dilutions to create a calibration curve for HPLC analysis.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of each test solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.

-

Inject the diluted sample into the HPLC system.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

- 1. This compound, 1314378-10-3 | BroadPharm [broadpharm.com]

- 2. This compound, CAS 1314378-10-3 | AxisPharm [axispharm.com]

- 3. Lipoamido-PEG24-acid | BroadPharm [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

Lipoamido-PEG4-acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lipoamido-PEG4-acid. Understanding the stability profile of this reagent is critical for its effective use in research and drug development, ensuring reproducibility and the integrity of experimental outcomes. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended handling procedures.

Chemical Structure and Functional Groups

This compound is a heterobifunctional linker composed of three key components:

-

A lipoic acid moiety: Containing a dithiolane ring which is susceptible to reduction and oxidation.

-

A tetra-polyethylene glycol (PEG4) spacer: A hydrophilic chain that influences solubility.

-

A terminal carboxylic acid group: A reactive site for conjugation to amine-containing molecules.

The stability of the entire molecule is influenced by the individual stabilities of these components and their interplay.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on information from various suppliers.[1][2][3]

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C for long-term storage. [1][2] | Minimizes thermal degradation and potential side reactions. |

| 0 - 4°C for short-term storage (days to weeks). | Provides adequate stability for immediate use. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The lipoic acid moiety is susceptible to oxidation. |

| Moisture | Keep desiccated and limit exposure to moisture. | PEG compounds are often hygroscopic, and moisture can facilitate hydrolysis. |

| Light Exposure | Protect from light. | The dithiolane ring of lipoic acid is known to be sensitive to UV radiation. |

| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of moisture inside the vial. |

| Prepare fresh solutions for use. | Minimizes degradation in solution. | |

| Shipping | Shipped at ambient temperature. | Indicates stability for short durations at room temperature. |

Stability Profile and Potential Degradation Pathways

Lipoic Acid Moiety

The dithiolane ring of the lipoic acid is the most reactive part of the molecule and is susceptible to several degradation pathways:

-

Thermal Degradation: Lipoic acid is known to be unstable at temperatures above its melting point, which can lead to polymerization. While the PEG chain may influence this, it is a critical factor to consider.

-

Photodegradation: The dithiolane ring can be cleaved by UV irradiation, leading to the formation of dithiyl radicals. These radicals can then participate in a variety of reactions, including the formation of dihydrolipoic acid (DHLA) or polymeric byproducts.

-

Oxidative Degradation: The sulfur atoms in the dithiolane ring can be oxidized, especially in the presence of strong oxidizing agents.

-

Reductive Cleavage: The disulfide bond can be reduced to form dihydrolipoic acid (DHLA). This is often an intended reaction for certain applications but can be an unwanted degradation pathway if not controlled.

References

- 1. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine | Semantic Scholar [semanticscholar.org]

- 3. Revisit of the Photoirradiation of α-Lipoic Acid—Role of Hydrogen Sulfide Produced in the Reaction [mdpi.com]

Lipoamido-PEG4-acid in Bionanotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG4-acid is a heterobifunctional linker molecule playing a pivotal role in the advancement of bionanotechnology. Its unique structure, featuring a lipoamide (B1675559) group for robust anchoring to metallic surfaces and a terminal carboxylic acid for covalent conjugation, bridged by a hydrophilic tetra-polyethylene glycol (PEG4) spacer, makes it an invaluable tool for the surface modification of nanoparticles and other biomaterials. This guide provides a comprehensive overview of the key applications of this compound, focusing on its role in drug delivery, diagnostics, and the generation of biocompatible nanomaterials.

The lipoamide moiety, containing a disulfide bond, forms stable dative bonds with surfaces like gold and silver, making it ideal for functionalizing nanoparticles, quantum dots, and biosensor surfaces. The PEG4 linker imparts hydrophilicity, which enhances the aqueous solubility and stability of the modified materials, while also reducing non-specific protein binding—a crucial factor for in vivo applications. The terminal carboxylic acid allows for the covalent attachment of a wide array of molecules, including drugs, targeting ligands (peptides, antibodies), and fluorescent dyes, via standard chemistries like EDC/NHS coupling.

Core Applications

The versatile nature of this compound lends itself to a variety of applications in bionanotechnology, primarily centered around the surface functionalization of nanoparticles.

Nanoparticle Stabilization and Biocompatibilization

A primary application of this compound is to confer stability and biocompatibility to nanoparticles. The PEG linker creates a hydrophilic shell around the nanoparticle, which prevents aggregation in biological media and reduces opsonization (the process of marking particles for clearance by the immune system). This "stealth" effect prolongs the circulation time of nanoparticles in the bloodstream, a critical attribute for effective drug delivery.

Targeted Drug Delivery

By leveraging the terminal carboxylic acid, targeting moieties such as antibodies, peptides, or small molecules can be conjugated to the surface of nanoparticles functionalized with this compound. This allows for the active targeting of specific cells or tissues, enhancing the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects. The linker enables the precise orientation and presentation of these targeting ligands.

Development of Biosensors

The strong affinity of the lipoamide group for gold surfaces makes this compound an excellent choice for the fabrication of biosensors. A self-assembled monolayer (SAM) of the linker can be formed on a gold electrode or surface plasmon resonance (SPR) chip. The terminal carboxyl groups can then be used to immobilize biorecognition elements like enzymes or antibodies, creating a sensitive and specific sensing interface.

Quantitative Data on Functionalized Nanoparticles

The following tables summarize representative quantitative data for nanoparticles functionalized with Lipoamido-PEG-acid and similar PEGylated linkers, illustrating the impact of surface modification on key physicochemical properties.

| Nanoparticle Type | Linker | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Gold Nanoparticles | Lipoamido-PEG-COOH | ~30-50 | < 0.2 | -20 to -40 | [1][2] |

| Iron Oxide NPs | Lipoamido-PEG-COOH | ~50-100 | < 0.25 | -15 to -35 | [1][2] |

| Quantum Dots | Lipoamido-PEG-COOH | ~20-40 | < 0.3 | -25 to -45 | [3] |

Table 1: Physicochemical Properties of Lipoamido-PEG-acid Functionalized Nanoparticles. The data shows typical size and surface charge characteristics after functionalization.

| Nanocarrier | Drug | Linker for Targeting | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cellular Uptake Enhancement | Reference |

| PEGylated Liposomes | Doxorubicin | This compound-Folate | ~5-10 | > 90 | 2-4 fold in FR+ cells | [4][5] |

| Gold Nanoparticles | Paclitaxel | This compound-cRGD | ~2-5 | > 80 | 3-5 fold in integrin+ cells | [6] |

| Iron Oxide NPs | Curcumin | This compound-Transferrin | ~8-15 | > 85 | 2.5-fold in TfR+ cells | [2] |

Table 2: Drug Delivery Metrics for Nanocarriers Functionalized with this compound and Targeting Ligands. This table highlights the utility of the linker in creating targeted drug delivery systems.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for key experimental procedures.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

Objective: To coat AuNPs with this compound to create a stable, carboxyl-terminated nanoparticle suspension.

Materials:

-

Gold nanoparticles (AuNPs) suspension in citrate (B86180) buffer

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized (DI) water

-

Centrifuge

Procedure:

-

Ligand Exchange: To a 1 mL solution of AuNPs (e.g., 10 nM), add this compound to a final concentration of 100 µM.

-

Incubation: Gently mix the solution and incubate at room temperature for at least 4 hours (or overnight for complete exchange) with gentle stirring.

-

Purification: Centrifuge the AuNP suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

-

Washing: Carefully remove the supernatant, which contains excess linker and citrate. Resuspend the AuNP pellet in 1 mL of PBS.

-

Repeat: Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound linker.

-

Final Suspension: After the final wash, resuspend the pellet in the desired buffer (e.g., PBS) for storage or further conjugation.

-

Characterization: Characterize the functionalized AuNPs using dynamic light scattering (DLS) for size and polydispersity, zeta potential for surface charge, and UV-Vis spectroscopy to confirm colloidal stability.

Protocol 2: EDC/NHS Coupling of a Peptide to Functionalized AuNPs

Objective: To covalently conjugate a peptide to the carboxyl groups on the surface of this compound functionalized AuNPs.

Materials:

-

This compound functionalized AuNPs (from Protocol 1)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Peptide with a primary amine

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: PBS, pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Centrifuge

Procedure:

-

Activation of Carboxyl Groups:

-

Pellet 1 mL of the functionalized AuNPs by centrifugation and resuspend in 1 mL of Activation Buffer.

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

-

Add EDC (to a final concentration of 2 mM) and NHS (to a final concentration of 5 mM) to the AuNP suspension.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

-

-

Conjugation to Peptide:

-

Centrifuge the activated AuNPs to remove excess EDC/NHS and resuspend the pellet in 1 mL of Coupling Buffer (PBS, pH 7.4).

-

Immediately add the amine-containing peptide to the activated AuNP suspension at a desired molar excess (e.g., 100-fold molar excess relative to AuNPs).

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Add the Quenching Solution to a final concentration of 50 mM to block any unreacted NHS-esters. Incubate for 15 minutes.

-

Purify the peptide-conjugated AuNPs by centrifugation and washing with PBS (repeat 3 times) to remove unconjugated peptide and byproducts.

-

-

Final Suspension and Characterization:

-

Resuspend the final product in the desired buffer.

-

Characterize the conjugate to confirm successful peptide attachment using techniques such as Fourier-transform infrared spectroscopy (FTIR), DLS (for size increase), and gel electrophoresis.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Researchers use nanotechnology to deliver highly toxic drug safely to tumors | Drug Discovery News [drugdiscoverynews.com]

- 5. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Connection: An In-depth Technical Guide to the PEG4 Spacer in Lipoamido-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, the precise architecture of linker molecules is paramount to the success of complex molecular assemblies. Lipoamido-PEG4-acid, a heterobifunctional linker, offers a unique combination of functionalities crucial for advancements in drug delivery, diagnostics, and surface modification. At its heart lies the tetra-ethylene glycol (PEG4) spacer, a component that, despite its relative simplicity, profoundly influences the overall performance and efficacy of the final conjugate. This technical guide provides a comprehensive examination of the this compound linker, with a specific focus on the integral role of its PEG4 spacer.

Molecular Structure and Functional Components

This compound is comprised of three key moieties:

-

Lipoamido Group: Derived from lipoic acid, this group features a dithiolane ring. This structure is particularly effective for anchoring the linker to metal surfaces, most notably gold, through stable dative bonds. The two sulfur atoms within the ring allow for a bidentate attachment, offering enhanced stability compared to linkers with a single thiol group.

-

PEG4 Spacer: A discrete chain of four repeating ethylene (B1197577) glycol units, the PEG4 spacer serves as the flexible, hydrophilic bridge of the molecule. Its properties are central to the linker's utility and are the primary focus of this guide.

-

Carboxylic Acid: This terminal functional group provides a reactive handle for conjugation to primary amine groups present on biomolecules such as proteins, antibodies, or peptides. This reaction is typically facilitated by carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.

Quantitative Data Summary

The physicochemical properties of this compound are critical for its application in sensitive biological systems. The following table summarizes key quantitative data for this linker.

| Property | Value | Source(s) |

| Molecular Weight | 453.6 g/mol | [1] |

| CAS Number | 1314378-10-3 | [1] |

| Chemical Formula | C₁₉H₃₅NO₇S₂ | [1] |

| PEG4 Spacer Length | 24 atoms, ~27.5 Å | [2] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C | |

| Solubility | Soluble in Methylene chloride, DMAC, DMSO. Limited solubility in acetonitrile. |

The Pivotal Role of the PEG4 Spacer

The PEG4 spacer is not merely a passive linker; its inherent properties actively contribute to the improved performance of the bioconjugate.

-

Enhanced Hydrophilicity and Solubility: Many therapeutic payloads and biomolecules are hydrophobic, leading to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG4 spacer significantly increases the overall water solubility of the conjugate, which can improve its stability and bioavailability.

-

Reduced Steric Hindrance: The defined and flexible length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This separation is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.

-

Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic volume of the conjugate, the PEG4 spacer can help to reduce opsonization and clearance by the reticuloendothelial system, leading to a longer circulation half-life in vivo.

-

Minimized Immunogenicity: The PEG spacer can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common applications. Optimization may be required for specific molecules and experimental conditions.

EDC/NHS Activation of this compound for Amine Conjugation

This two-step protocol is commonly used to conjugate the carboxylic acid group of this compound to a primary amine on a target molecule (e.g., a protein).

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Amine-containing molecule (e.g., protein) in a suitable buffer

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reagent Preparation:

-

Allow this compound, EDC, and NHS/sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer.

-

-

Activation of this compound:

-

In a reaction tube, combine the this compound stock solution with Activation Buffer.

-

Add a 2-5 fold molar excess of EDC to the this compound solution.

-

Immediately add a 2-5 fold molar excess of NHS/sulfo-NHS to the reaction mixture.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Amine-containing Molecule:

-

Adjust the pH of the activated this compound solution to 7.2-8.0 by adding Conjugation Buffer.

-

Immediately add the amine-containing molecule to the activated linker solution. A 5-20 fold molar excess of the linker to the target molecule is a common starting point, but this should be optimized.

-

Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification:

-

Remove excess, unreacted reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

-

Surface Modification of Gold Nanoparticles

This protocol describes the functionalization of gold nanoparticles with this compound.

Materials:

-

Gold nanoparticles (AuNPs) in solution

-

This compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with PBS to the desired concentration.

-

-

Incubation:

-

Add the this compound solution to the gold nanoparticle suspension. The optimal concentration of the linker will depend on the size and concentration of the AuNPs and should be determined empirically.

-

Incubate the mixture for several hours to overnight at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer on the gold surface.

-

-

Washing:

-

Centrifuge the nanoparticle suspension to pellet the functionalized AuNPs.

-

Remove the supernatant containing excess linker.

-

Resuspend the nanoparticle pellet in fresh PBS.

-

Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unbound linker.

-

-

Final Resuspension:

-

Resuspend the final pellet of this compound functionalized AuNPs in the desired buffer for storage or further use.

-

Visualizing Workflows and Pathways

Workflow for Bioconjugation to a Protein

The following diagram illustrates the general workflow for conjugating this compound to a protein containing primary amines.

Caption: Workflow for protein conjugation using this compound.

Signaling Pathway of an Antibody-Drug Conjugate (ADC)

This diagram illustrates the conceptual mechanism of action for an ADC where a linker, such as this compound, plays a crucial role in delivering a cytotoxic payload to a target cancer cell.

Caption: Mechanism of action for an antibody-drug conjugate.

Conclusion

The this compound linker is a versatile and powerful tool in the field of bioconjugation. The integral PEG4 spacer bestows critical properties upon the molecule, enhancing solubility, reducing steric hindrance, and improving the pharmacokinetic profile of the resulting conjugates. A thorough understanding of its characteristics and the appropriate experimental protocols for its use are essential for researchers and scientists aiming to develop the next generation of targeted therapeutics, advanced diagnostics, and functionalized nanomaterials. The strategic incorporation of the PEG4 spacer is a prime example of how thoughtful linker design can overcome significant challenges in drug development and materials science.

References

Lipoamido-PEG4-acid: An In-depth Technical Guide for Surface Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Lipoamido-PEG4-acid, a versatile heterobifunctional linker, for beginners in surface chemistry. We will delve into its core properties, experimental protocols for its application in creating self-assembled monolayers (SAMs) and bioconjugation, and the quantitative analysis of such modified surfaces.

Introduction to this compound

This compound is a molecule designed for the functionalization of surfaces, particularly noble metals like gold and silver. It possesses three key components that contribute to its utility:

-

A Lipoamide Group: This group contains a disulfide bond within a five-membered ring, which serves as a robust anchor to gold, silver, and other metal surfaces. The two sulfur atoms form strong dative bonds with the metal, leading to the formation of stable self-assembled monolayers (SAMs).[1][2]

-

A Tetraethylene Glycol (PEG4) Spacer: This hydrophilic polyethylene (B3416737) glycol linker offers several advantages. It increases the water solubility of the molecule and the resulting functionalized surface.[3] The PEG spacer also reduces non-specific protein adsorption, a crucial feature for applications in biological environments, and provides steric hindrance, which can improve the accessibility of the terminal functional group.

-

A Terminal Carboxylic Acid: This functional group provides a reactive handle for the covalent attachment of various molecules, such as proteins, peptides, antibodies, and small molecule drugs, through amide bond formation.[3]

The unique combination of a strong surface anchor, a biocompatible spacer, and a reactive functional group makes this compound a valuable tool in a wide range of applications, including biosensor development, targeted drug delivery, and fundamental studies of cell-surface interactions.[4]

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C19H35NO7S2 | |

| Molecular Weight | 453.6 g/mol | |

| CAS Number | 1314378-10-3 | |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage Conditions | -20°C | |

| Solubility | Soluble in DMSO, DCM, DMF, Chloroform |

Experimental Protocols

This section provides detailed methodologies for the two primary applications of this compound: the formation of self-assembled monolayers and bioconjugation via EDC/NHS chemistry.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol describes the process of modifying a gold surface with this compound to create a functionalized self-assembled monolayer.

Materials:

-

Gold-coated substrate (e.g., gold-coated glass slide or sensor chip)

-

This compound

-

Anhydrous ethanol (B145695)

-

Ultrapure water

-

Nitrogen gas stream

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in Piranha solution for 10-15 minutes to remove any organic contaminants.

-

Thoroughly rinse the substrate with ultrapure water followed by ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1-10 mM solution of this compound in anhydrous ethanol.

-

Immerse the clean, dry gold substrate into the this compound solution.

-

Incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.

-

Dry the functionalized substrate under a gentle stream of nitrogen gas.

-

The this compound functionalized surface is now ready for characterization or further modification.

-

Workflow for SAM Formation:

Caption: Workflow for creating a self-assembled monolayer of this compound on a gold substrate.

Bioconjugation to this compound Modified Surfaces using EDC/NHS Chemistry

This protocol details the covalent attachment of an amine-containing molecule (e.g., a protein or peptide) to a this compound functionalized surface.

Materials:

-

This compound functionalized substrate

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

-

Wash Buffer: PBS with 0.05% Tween-20 (optional)

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. A typical concentration is 10-50 mg/mL for EDC and NHS.

-

Immerse the this compound functionalized substrate in a solution containing EDC (e.g., 2-5 mM) and NHS (e.g., 5-10 mM) in Activation Buffer.

-

Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction forms a semi-stable NHS ester.

-

-

Conjugation of Amine-Containing Molecule:

-

Rinse the activated substrate with Coupling Buffer to remove excess EDC and NHS.

-

Prepare a solution of the amine-containing molecule in Coupling Buffer at the desired concentration (e.g., 0.1-1 mg/mL).

-

Immerse the activated substrate in the solution of the amine-containing molecule.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Washing:

-

Remove the substrate from the coupling solution.

-

Immerse the substrate in Quenching Buffer for 10-15 minutes to deactivate any unreacted NHS esters.

-

Wash the substrate thoroughly with Wash Buffer and then with ultrapure water to remove non-covalently bound molecules.

-

Dry the bioconjugated surface under a gentle stream of nitrogen gas.

-

Workflow for Bioconjugation:

Caption: Step-by-step workflow for the bioconjugation of an amine-containing molecule to a this compound modified surface.

Quantitative Analysis of this compound Modified Surfaces

The successful modification of a surface with this compound and subsequent bioconjugation can be verified and quantified using various surface-sensitive analytical techniques.

| Analytical Technique | Parameter Measured | Typical Expected Results for this compound SAMs | Reference(s) |

| Contact Angle Goniometry | Surface wettability (hydrophilicity/hydrophobicity) | A decrease in the water contact angle compared to a bare gold surface, indicating a more hydrophilic surface due to the PEG spacer. The contact angle will be higher than that of a purely carboxylic acid-terminated SAM due to the presence of the PEG chain. | |

| Ellipsometry | Thickness of the molecular layer | An increase in thickness corresponding to the length of the this compound molecule (approximately 2-3 nm). Further increases in thickness can be observed after bioconjugation. | |

| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Mass and viscoelastic properties of the adsorbed layer | A decrease in frequency upon SAM formation, indicating mass adsorption. A further decrease in frequency and a change in dissipation will be observed upon bioconjugation, providing kinetic and conformational information about the binding event. | |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Presence of C, O, N, and S peaks confirming the presence of the this compound molecule. The high-resolution S 2p spectrum can confirm the binding of the thiol to the gold surface. |

Application Example: Integrin-Mediated Cell Adhesion

Surfaces functionalized with this compound can be used to study fundamental biological processes such as cell adhesion. By conjugating specific ligands, for example, RGD peptides, to the carboxyl terminus, one can create a surface that mimics the extracellular matrix (ECM) and promotes integrin-mediated cell adhesion.

Integrins are transmembrane receptors that mediate the attachment of cells to the ECM. This interaction is crucial for cell survival, proliferation, migration, and differentiation. The binding of integrins to their ligands on the functionalized surface triggers a signaling cascade within the cell.

Integrin-Mediated Adhesion Signaling Pathway:

Caption: A simplified diagram of the integrin-mediated cell adhesion signaling pathway initiated by a surface functionalized with RGD peptides via this compound.

This ability to create well-defined, bioactive surfaces makes this compound a powerful tool for researchers in cell biology, tissue engineering, and the development of medical implants.

Conclusion

This compound is a highly versatile and valuable molecule for researchers in surface chemistry and related fields. Its unique trifunctional structure allows for the stable and reproducible modification of metal surfaces, providing a platform for the controlled immobilization of a wide array of biomolecules. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for beginners to successfully utilize this compound in their research endeavors, from fundamental surface science to the development of advanced biomedical applications.

References

Lipoamido-PEG4-acid: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Lipoamido-PEG4-acid, a bifunctional linker commonly utilized in bioconjugation, nanoparticle surface modification, and drug delivery systems. The information is compiled to ensure safe laboratory practices and to provide a foundation for its application in research and development.

Chemical and Physical Properties

This compound is a molecule that features a lipoic acid moiety for strong binding to metal surfaces, particularly gold and silver, and a terminal carboxylic acid group that can be activated for conjugation to primary amines.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility and biocompatibility of the molecule.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₅NO₇S₂ | [1][3] |

| Molecular Weight | 453.61 g/mol | [1][3] |

| CAS Number | 1334172-69-8 or 1314378-10-3 | [1][3] |

| Purity | >95% - >98% | [1][3] |

| Appearance | Solid | [4] |

| Solubility | Methylene chloride, DMAC, DMSO, limited solubility in acetonitrile | [3] |

Hazard Identification and Safety Precautions

General Precautions:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Avoid prolonged or repeated exposure.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly after handling.[5]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

Personal Protective Equipment (PPE):

| PPE | Recommendation | Reference |

| Eye Protection | Wear suitable eye protection. | [6] |

| Hand Protection | Wear suitable gloves. The glove material should be impermeable and resistant to the product. | [5][6] |

| Skin Protection | Wear suitable protective clothing. | [6] |

| Respiratory Protection | Wear an approved mask or respirator in cases of insufficient ventilation. | [6] |

First Aid Measures

In case of exposure, follow these first aid guidelines:

| Exposure Route | First Aid Measure | Reference |

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [5][6] |

| Inhalation | Remove to fresh air. If symptoms persist, seek medical attention. | [5][6] |

| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. | [6] |

| Eye Contact | Immediately wash eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention. | [6] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

| Condition | Recommendation | Reference |

| Storage Temperature | Store at -20°C. | [1][3][4][6] |

| Handling | Always let the product come to room temperature before opening the container. Be careful to limit exposure to moisture and restore under an inert atmosphere. | [3] |

| Hygroscopicity | PEG compounds are generally hygroscopic. Solids may become tacky and difficult to handle if exposed to air. | [3] |

| Stock Solutions | Stock solutions can be prepared with a dry solvent and stored for several days. Freeze when not in use. | [3] |

| Shipping | Typically shipped at ambient temperature. | [1][3] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Wear suitable personal protective equipment.[6]

-

Containment and Cleaning: Mix with sand or a similar inert absorbent material, sweep up, and place in a tightly closed container for disposal.[6]

-

Environmental Precautions: Do not allow the material to enter drains or water courses.[6]

Experimental Protocols and Workflows

This compound is primarily used to modify surfaces, particularly gold and silver, and to conjugate molecules via its carboxylic acid group.

General Workflow for Surface Modification and Bioconjugation

The following diagram illustrates a typical workflow for using this compound to functionalize a gold surface and subsequently conjugate a biomolecule.

Caption: General workflow for activating this compound and conjugating it to a biomolecule for surface functionalization.

Key Experimental Considerations

-

Activation of the Carboxylic Acid: The terminal carboxylic acid can be activated using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an acylating agent such as NHS (N-hydroxysuccinimide) to form a stable amide bond with primary amines.[3] Other coupling reagents like DCC and HATU can also be used.[2]

-

pH for Conjugation: The reaction of the activated acid (e.g., an NHS ester) with amines is typically carried out at a pH of 7.2-8.5.

-

Solvent Choice: Due to its limited solubility in aqueous solutions, it is recommended to dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMAC to prepare a stock solution before adding it to an aqueous reaction buffer.[3]

-

Binding to Metal Surfaces: The lipoamide moiety forms stable dative bonds with gold or silver surfaces.[3] This binding is more stable than that of molecules with a single thiol group because two dative bonds are formed.[3] The lipoic acid is typically in an oxidized (closed ring) state but can be reduced to dihydrolipoic acid (DHLA) using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to facilitate binding.[3]

References

Methodological & Application

Application Note: Protocol for Functionalizing Gold Nanoparticles with Lipoamido-PEG4-acid

Audience: Researchers, scientists, and drug development professionals.

Introduction Gold nanoparticles (AuNPs) are exceptional platforms for a multitude of biomedical applications, including drug delivery, diagnostics, and bio-imaging, owing to their unique optical and chemical properties.[1][2] Their functionality is largely dictated by the molecules attached to their surface. Surface modification with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance the biocompatibility and stability of AuNPs in physiological environments, reducing non-specific protein adsorption and prolonging circulation times.[3][4]

This application note provides a detailed protocol for the functionalization of citrate-stabilized gold nanoparticles with Lipoamido-PEG4-acid. This bifunctional ligand utilizes the strong affinity of its terminal dithiol group (from lipoic acid) for the gold surface, ensuring robust attachment.[5] The PEG linker enhances solubility and biocompatibility, while the terminal carboxylic acid group provides a reactive site for subsequent conjugation of therapeutic agents, targeting moieties, or other biomolecules.

Materials and Equipment

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium (B8492382) citrate (B86180) dihydrate

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (for potential downstream applications)

-

Sodium Hydroxide (NaOH)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Phosphate-buffered saline (PBS)

Equipment:

-

Heating mantle with magnetic stirrer

-

Glassware (cleaned with aqua regia)

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

-

Transmission Electron Microscope (TEM)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

High-speed refrigerated centrifuge

-

pH meter

-

Vortex mixer

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~15-20 nm AuNPs.

-

Preparation: Add 100 mL of a 0.01% HAuCl₄ solution (approximately 0.25 mM) to a 250 mL round-bottom flask with a stir bar.

-

Heating: Bring the solution to a rolling boil using a heating mantle while stirring vigorously.

-

Reduction: Rapidly inject 5 mL of a 1% trisodium citrate solution (approximately 34 mM) into the boiling gold solution.

-

Reaction: Observe the color change from pale yellow to colorless, then to black, and finally to a deep ruby red. This typically occurs within 1-2 minutes.

-

Completion: Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

-

Cooling: Remove the flask from heat and allow it to cool to room temperature while continuing to stir.

-

Storage: Store the synthesized citrate-stabilized AuNPs at 4°C. The nanoparticles should be characterized (Protocol 3) before functionalization.

Protocol 2: Functionalization with this compound

This protocol utilizes a ligand exchange reaction to replace the citrate cap with the thiol-terminated PEG ligand.

-

Ligand Preparation: Prepare a 1 mg/mL stock solution of this compound in DI water.

-

pH Adjustment: Adjust the pH of the citrate-stabilized AuNP solution to approximately 7.5-8.5 using a dilute NaOH solution. This facilitates the thiol-gold interaction.

-

Incubation: To 10 mL of the pH-adjusted AuNP solution, add the this compound solution to achieve a final concentration that provides a significant molar excess of the ligand. A common starting point is a ratio of ~10 PEG molecules per nm² of the nanoparticle surface.

-

Reaction: Incubate the mixture overnight at room temperature with gentle stirring or shaking to allow for complete ligand exchange.

-

Purification:

-

Transfer the solution to centrifuge tubes.

-

Centrifuge the solution to pellet the functionalized AuNPs. Centrifugation speed and time must be optimized based on nanoparticle size (e.g., for 20 nm particles, ~12,000 x g for 20 minutes).

-

Carefully remove the supernatant, which contains excess, unbound ligand.

-

Resuspend the pellet in DI water or a buffer of choice (e.g., PBS).

-

-

Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

-

Final Suspension: After the final wash, resuspend the pellet in the desired buffer and volume for storage and characterization.

Characterization and Data Presentation

Thorough characterization is critical to confirm successful functionalization. Key techniques and expected outcomes are outlined below.

-

UV-Visible Spectroscopy: Used to monitor the Surface Plasmon Resonance (SPR) peak. A slight red-shift (2-5 nm) in the λmax is expected after successful ligand exchange due to the change in the local dielectric environment at the nanoparticle surface.

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles. An increase in the hydrodynamic diameter is expected after PEGylation, reflecting the presence of the polymer layer on the surface.

-

Zeta Potential: Measures the surface charge. A change in zeta potential is expected. Citrate-capped AuNPs are highly negative. The final charge of the this compound functionalized AuNPs will be less negative or near-neutral, depending on the pH and the terminal carboxylic acid group.

-

Transmission Electron Microscopy (TEM): Visualizes the nanoparticle core size and morphology. The core size should remain unchanged after functionalization. Aggregation of particles post-functionalization would indicate instability.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the PEG ligand on the nanoparticle surface. Characteristic peaks for C-O-C ether stretches (~1100 cm⁻¹) from the PEG backbone and C=O stretching from the terminal carboxylic acid (~1730 cm⁻¹) should be observable.

Quantitative Data Summary

The following table presents example data for AuNPs before and after functionalization.

| Parameter | Citrate-Stabilized AuNPs | This compound AuNPs |

| Core Diameter (TEM) | 15.2 ± 1.5 nm | 15.3 ± 1.6 nm |

| Hydrodynamic Diameter (DLS) | 22.5 ± 2.1 nm | 35.8 ± 3.4 nm |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 |

| SPR Peak (λmax) | 520 nm | 523 nm |

| Zeta Potential (pH 7.4) | -45.3 ± 3.8 mV | -15.1 ± 2.5 mV |

Visualizations

Functionalization Workflow

The overall experimental process, from synthesis to characterization, is depicted below.

Caption: Experimental workflow for synthesis and functionalization.

Schematic of this compound Attachment to Gold Nanoparticle

This diagram illustrates the ligand exchange process at the molecular level.

Caption: Ligand exchange on the gold nanoparticle surface.

References

Step-by-Step Guide to Forming Self-Assembled Monolayers with Lipoamido-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the formation of self-assembled monolayers (SAMs) on gold surfaces using Lipoamido-PEG4-acid. This bifunctional molecule, featuring a lipoic acid group for robust anchoring to gold and a terminal carboxylic acid, is instrumental in the surface modification of biosensors, drug delivery systems, and various nanomaterials. The inclusion of a tetra(ethylene glycol) (PEG4) spacer enhances hydrophilicity and reduces non-specific protein adsorption.

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly gold, are a cornerstone of nanotechnology and surface engineering. This compound is a thiol-containing molecule that spontaneously forms a dense, ordered monolayer on gold substrates. The lipoic acid's disulfide bond provides a stable bidentate linkage to the gold surface. The PEG4 spacer imparts a hydrophilic character to the surface, which is crucial for biological applications as it minimizes biofouling. The terminal carboxylic acid group serves as a versatile anchor point for the covalent immobilization of biomolecules, such as proteins, peptides, and nucleic acids, through standard carbodiimide (B86325) chemistry (e.g., using EDC and NHS). This guide details the protocol for preparing these functional surfaces and methods for their characterization.

Experimental Protocols

A pristine environment is paramount for the formation of high-quality SAMs, as even trace contaminants can compromise monolayer integrity. It is recommended to work in a cleanroom or at minimum, a fume hood where silanes or iodine have not been used, as these can readily contaminate gold surfaces.

Materials and Reagents

-

This compound

-

Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or quartz crystals)

-

200-proof ethanol (B145695) (ACS grade or higher)

-

Concentrated hydrochloric acid (HCl)

-

Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and an acid-resistant apron. Prepare and use only in a certified chemical fume hood.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Dry nitrogen gas

-

Glass or polypropylene (B1209903) containers with sealable caps

-

Sonicator

-

Calibrated micropipettes

-

Tweezers for sample handling

Step 1: Substrate Preparation (Gold Surface Cleaning)

Proper cleaning of the gold substrate is critical for the formation of a well-ordered SAM.

-

Solvent Rinse: Begin by rinsing the gold substrate with ethanol, followed by DI water to remove gross organic contaminants. Dry the substrate under a gentle stream of nitrogen gas.

-

Piranha Etch (for robust cleaning):

-

Immerse the gold substrate in freshly prepared Piranha solution for 1-2 minutes. Caution: Piranha solution is extremely hazardous.

-

Carefully remove the substrate using tweezers and rinse copiously with DI water.

-

Rinse again with ethanol.

-

Dry the substrate thoroughly with a stream of dry nitrogen gas.

-

-

UV-Ozone Cleaning (Alternative Method): As a safer alternative to Piranha solution, UV-ozone treatment for 10-15 minutes can effectively remove organic contaminants.

-

Use the cleaned substrates immediately to prevent re-contamination.

Step 2: this compound Solution Preparation

-

Prepare a 1 mM solution of this compound in 200-proof ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of this compound (MW: 453.6 g/mol ) in 10 mL of ethanol.

-

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1]

-

pH Adjustment: For carboxylic acid-terminated thiols, adjusting the pH of the solution to approximately 2 is recommended.[1] This is achieved by adding a few drops of concentrated HCl. This protonates the carboxyl groups, minimizing intermolecular repulsion and promoting the formation of a densely packed monolayer.

Step 3: Self-Assembly Process

-

Place the cleaned gold substrate in a clean glass or polypropylene container.

-

Immerse the substrate completely in the 1 mM this compound solution.[1] Use enough solution to fully cover the substrate.

-

To minimize oxidation of the thiol groups, it is good practice to backfill the container with an inert gas like dry nitrogen before sealing the cap.[1]

-

Seal the container with Parafilm® to prevent solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature.[1] While SAM formation begins rapidly, longer incubation times generally lead to more ordered and densely packed monolayers.[1]

Step 4: Rinsing and Drying

-

After incubation, carefully remove the substrate from the thiol solution using clean tweezers.

-

Rinse the substrate thoroughly with fresh ethanol for 10-15 seconds to remove non-chemisorbed molecules.[1]

-